Boc-2-amino-5-fluorobenzoic acid

Peptide Synthesis Solid-Phase Synthesis Organic Chemistry

Unprotected 2-amino-5-fluorobenzoic acid causes side reactions during SPPS. Boc-2-amino-5-fluorobenzoic acid (CAS 141940-31-0) solves this with orthogonal Boc protection on the aniline nitrogen, enabling clean carboxylic acid coupling. • Direct amide bond formation via standard coupling chemistry; Boc group remains inert throughout synthesis • 5-F substituent delivers unique F···HO hydrogen bonding-electronic effects not replicated by Cl, Br, or H analogs • ≥97% purity; in stock for immediate global dispatch

Molecular Formula C12H14FNO4
Molecular Weight 255.24 g/mol
CAS No. 141940-31-0
Cat. No. B1368860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-2-amino-5-fluorobenzoic acid
CAS141940-31-0
Molecular FormulaC12H14FNO4
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O
InChIInChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
InChIKeyTYEXUYVMBYLQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-2-Amino-5-Fluorobenzoic Acid: Compound Overview


Boc-2-amino-5-fluorobenzoic acid (CAS 141940-31-0) is an orthogonally protected, fluorinated aromatic amino acid derivative with the molecular formula C12H14FNO4 and a molecular weight of 255.24 g/mol . It is primarily utilized as a versatile building block in organic synthesis, where the tert-butoxycarbonyl (Boc) group protects the aniline nitrogen during multi-step reactions, and the free carboxylic acid group enables direct incorporation into amide bonds via standard peptide coupling chemistry . The presence of the 5-fluoro substituent introduces unique electronic and conformational properties to the aromatic ring [1].

Orthogonal Boc protection enables selective amine deprotection in multi-step synthesis
Free carboxylic acid supports direct amide bond formation via standard coupling
5‑Fluoro substituent introduces unique electronic and conformational properties

Boc-2-Amino-5-Fluorobenzoic Acid: Irreplaceable Features


Generic substitution with simpler analogs, such as the unprotected 2-amino-5-fluorobenzoic acid (CAS 446-08-2) or non-fluorinated Boc-anthranilic acid derivatives, is not feasible. The unprotected variant lacks the orthogonal Boc protection, leading to unwanted side reactions with the free aniline nitrogen during coupling steps, thereby complicating purification and reducing overall synthetic yield . Furthermore, substituting with a different halogen, such as chlorine or bromine, alters the molecule's electronic and conformational landscape due to differing hydrogen-bonding capacities [1]. Studies on 2-fluorobenzoic acid derivatives indicate unique intramolecular interactions, including F···HO hydrogen bonding, which are absent or of different magnitudes in other halogenated analogs [1]. These specific electronic and steric properties, critical for molecular recognition and downstream biological activity, are not replicated by in-class alternatives.

Unprotected 2‑amino‑5‑fluorobenzoic acid leads to side reactions at the free aniline nitrogen during coupling
Chlorine or bromine substituents alter intramolecular hydrogen‑bonding patterns compared with fluorine
Non‑fluorinated Boc‑anthranilic acid derivatives lack the conformational bias relevant to SAR studies

Boc-2-Amino-5-Fluorobenzoic Acid: Procurement Comparison


Orthogonal Boc Protection for Peptide Synthesis

In contrast to the unprotected 2-amino-5-fluorobenzoic acid (CAS 446-08-2), Boc-2-amino-5-fluorobenzoic acid incorporates an orthogonal tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen. This is a fundamental requirement for its use as a standard building block in solid-phase peptide synthesis (SPPS) and other multi-step organic syntheses. The unprotected analog, lacking this protection, would participate in uncontrolled side reactions under standard peptide coupling conditions, leading to complex mixtures, low yields, and difficult purification .

Orthogonal Boc protection
Class‑level inference
Target Acid‑labile Boc group protects aniline nitrogen
Comparator Unprotected amine reacts uncontrollably in peptide coupling
Orthogonal protection supports SPPS and multi‑step workflows
Without Boc, purification becomes complex and yields drop
Peptide Synthesis Solid-Phase Synthesis Organic Chemistry

Fluorine-Induced Conformational Bias

Computational studies on 2-fluorobenzoic acid derivatives demonstrate the presence of a F···HO hydrogen bond that contributes to conformational isomerism, a property not universally present or of equal strength in chloro- or bromo-substituted analogs [1]. While direct quantitative experimental data for this specific Boc-protected derivative is limited, this class-level inference strongly suggests a unique conformational preference that can influence molecular recognition and binding affinity in biological systems [1].

Fluorine conformational bias
Class‑level inference
Calculated F···HO hydrogen bond unique to 2‑fluorinated core; not reproduced by Cl or Br analogs
Reported conformational preference may influence molecular recognition
Computational study; direct experimental data for this derivative is limited
Medicinal Chemistry Drug Design Computational Chemistry

Storage Stability and Specifications

Commercial vendors specify that Boc-2-amino-5-fluorobenzoic acid can be stored long-term at 2-8°C . This quantified storage condition, while standard for many Boc-protected amino acids, is explicitly documented for this compound, providing procurement clarity. In contrast, this specific stability data is not consistently provided across all vendors for its closest analogs, such as the unprotected 2-amino-5-fluorobenzoic acid . This documented requirement mitigates the risk of degradation and ensures compound integrity during extended storage periods.

Storage specification
Specification review
Long‑term at 2–8°C, documented explicitly by vendors
Explicit storage data supports compound management protocols
Unprotected analog often lacks comparable documentation
Compound Management Logistics Stability

Purity and Physical Form Specifications

Vendor specifications confirm that Boc-2-amino-5-fluorobenzoic acid is commercially available in >95% purity as a solid at 20°C . This clarity is critical for procurement, as it assures the researcher of a consistent, readily usable material. This is in contrast to analogs, such as the methyl ester derivative, which may be offered in lower purities (e.g., 98%) or as a liquid, introducing additional handling and purity considerations .

Purity & physical form
Specification review
Target ≥95% purity, solid at 20°C
Comparator Methyl ester analog may appear as liquid with 98% purity
Defined solid form and purity simplify inventory and synthesis planning
Physical state differences affect handling and storage requirements
Supply Chain Procurement Quality Control

Boc-2-Amino-5-Fluorobenzoic Acid: Application Scenarios


SPPS of Fluorinated Peptidomimetics

As a Boc-protected, fluorinated aromatic amino acid, this compound is ideally suited for incorporation into peptides via SPPS. The orthogonal Boc group ensures the aniline nitrogen remains inert during repetitive amino acid coupling cycles on the resin. Subsequent global deprotection with trifluoroacetic acid (TFA) reveals the free amine, allowing for further derivatization or completing the peptide synthesis. This application is directly supported by its class-level role as a standard Boc-amino acid building block .

SAR Studies in Medicinal Chemistry

The unique electronic and conformational properties conferred by the 5-fluoro substituent, as supported by computational studies on its core structure , make this compound a strategic choice for SAR campaigns. It can be used to probe the effects of a fluorine atom at this specific position on a lead molecule's binding affinity, metabolic stability, or overall conformation, distinguishing it from chloro-, bromo-, or unsubstituted analogs.

Fluorinated Heterocyclic Scaffolds Synthesis

This compound serves as a versatile intermediate for constructing various fluorinated heterocycles, such as benzodiazepines, quinazolinones, and acridines. The presence of both the protected amine and the carboxylic acid allows for sequential functionalization to build complex, fluorine-containing ring systems common in pharmaceuticals and agrochemicals .

Application
Selection Property
Validation Focus
SPPS of fluorinated peptidomimetics
Orthogonal Boc protection and free carboxylic acid
Coupling efficiency and TFA‑mediated deprotection control
SAR studies in medicinal chemistry
5‑Fluoro substituent with unique electronic profile
Comparative binding affinity and conformational effects vs. Cl/Br/H analogs
Fluorinated heterocyclic scaffold synthesis
Bifunctional amine and carboxylic acid handles
Sequential functionalization and ring closure to benzodiazepines, quinazolinones

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-2-amino-5-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.